molecular formula C12H15N3 B14743414 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- CAS No. 1539-55-5

3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)-

Cat. No.: B14743414
CAS No.: 1539-55-5
M. Wt: 201.27 g/mol
InChI Key: OUSPFLOWFLFMEL-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their bioactive properties and are widely used in the pharmaceutical industry, particularly as calcium channel blockers. The compound’s structure includes a pyridine ring with two cyano groups at positions 3 and 5, and various substituents at other positions, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the Hantzsch synthesis makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other functionalized derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- involves its interaction with calcium channels in biological systems. By modulating these channels, the compound can influence calcium ion flow, which is crucial for various physiological processes. This modulation can lead to the relaxation of smooth muscles, reduction of blood pressure, and other therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of substituents in 3,5-Pyridinedicarbonitrile, 1,4-dihydro-2,6-dimethyl-4-(1-methylethyl)- provides it with distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

1539-55-5

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C12H15N3/c1-7(2)12-10(5-13)8(3)15-9(4)11(12)6-14/h7,12,15H,1-4H3

InChI Key

OUSPFLOWFLFMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C(C)C)C#N

Origin of Product

United States

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